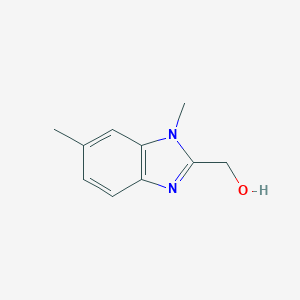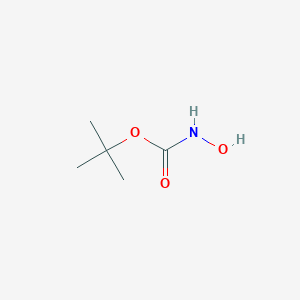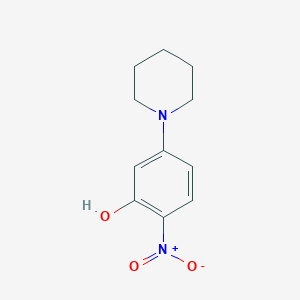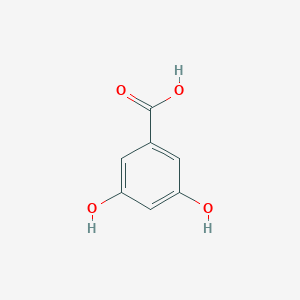
2-苯基丙酸乙酯
描述
Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is a compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is a colorless liquid and is used in organic synthesis .
Molecular Structure Analysis
The IUPAC name for Ethyl 2-phenylpropionate is ethyl hydratropate . The InChI code for this compound is1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 . The InChI key is UTUVIKZNQWNGIM-UHFFFAOYSA-N . Chemical Reactions Analysis
Ethyl 2-phenylpropionate is an ester. Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Ethyl 2-phenylpropionate has a boiling point of 122°C at 20mm . It has a density of 1.012±0.06 g/cm3 . It is sparingly soluble in chloroform when heated and slightly soluble in ethyl acetate . The compound is stored at ambient temperature .科学研究应用
Proteomics Research
Ethyl 2-phenylpropionate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used in the preparation of samples and in the analysis of protein interactions and dynamics within a biological context. It may serve as a reagent or solvent in the process of protein extraction and purification, aiding researchers in identifying protein modifications and understanding protein complexes in greater detail .
Organic Synthesis
In organic chemistry, Ethyl 2-phenylpropionate is employed as an intermediate in the synthesis of more complex organic compounds. Its chemical structure allows it to be a versatile building block for the creation of pharmaceuticals, agrochemicals, and other organic molecules. Its role in synthetic pathways often involves nucleophilic addition or substitution reactions due to its ester functional group .
安全和危害
Ethyl 2-phenylpropionate is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, which advise avoiding breathing dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .
属性
IUPAC Name |
ethyl 2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVIKZNQWNGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862976 | |
| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylpropionate | |
CAS RN |
2510-99-8 | |
| Record name | Ethyl 2-phenylpropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-phenylpropanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Ethyl 2-phenylpropionate in organic synthesis?
A1: Ethyl 2-phenylpropionate serves as a valuable starting material in various organic syntheses. For instance, it plays a crucial role in the model study towards synthesizing Xestoquinone, a furan-fused tetracyclic compound. Specifically, it reacts with 5-iodo-1-methoxymethoxy pentyne to produce ethyl 7-methoxymethoxy-2-methyl-2-phenyl-5-heptynoate, which is further transformed into a key intermediate, methyl 9-oxo-4-methyl-4-phenyl-2,7-nonadiynoate, in the multi-step synthetic route [].
Q2: Can Ethyl 2-phenylpropionate be synthesized through biocatalytic means? If so, what are the key factors influencing the reaction?
A3: Yes, Ethyl 2-phenylpropionate can be synthesized through biocatalysis. Research has demonstrated that lyophilized mycelia of certain fungi, like Aspergillus oryzae and Rhizopus oryzae, possess carboxylesterase activity capable of catalyzing both the hydrolysis and synthesis of Ethyl 2-phenylpropionate []. The choice of fungal strain significantly impacts the reaction outcome. For instance, Aspergillus oryzae MIM exhibited superior efficiency compared to Rhizopus oryzae, likely due to a more favorable microenvironment and thermodynamic conditions within the fungal cells [].
Q3: What methods are effective for racemizing Ethyl 2-phenylpropionate?
A4: An organocatalytic approach has been successfully developed for racemizing Ethyl 2-phenylpropionate, even in the presence of water []. This method utilizes organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in a two-phase system to achieve racemization, which is a crucial step for applications like dynamic kinetic resolution using hydrolases [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)



![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)








